molecular formula C18H13BrOS B14306370 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione CAS No. 111736-03-9

2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione

Cat. No.: B14306370
CAS No.: 111736-03-9
M. Wt: 357.3 g/mol
InChI Key: HPCCRTNCJFMVBV-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a pyran-4-thione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione typically involves multiple steps. One common method includes the bromination of a precursor compound, such as 4-methylphenyl, followed by cyclization to form the pyran-4-thione ring. The bromination step can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the pyran-4-thione ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Sodium hydroxide: Used in nucleophilic substitution reactions.

    Hydrogen peroxide: Used in oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the pyran-4-thione ring can participate in redox reactions. These reactions can lead to the formation of new chemical bonds and the alteration of molecular structures.

Comparison with Similar Compounds

Properties

CAS No.

111736-03-9

Molecular Formula

C18H13BrOS

Molecular Weight

357.3 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-6-phenylpyran-4-thione

InChI

InChI=1S/C18H13BrOS/c19-12-13-6-8-15(9-7-13)18-11-16(21)10-17(20-18)14-4-2-1-3-5-14/h1-11H,12H2

InChI Key

HPCCRTNCJFMVBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=C(C=C3)CBr

Origin of Product

United States

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